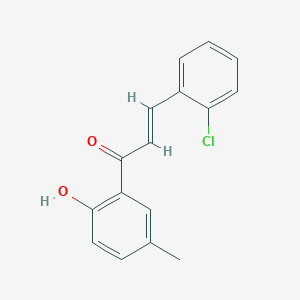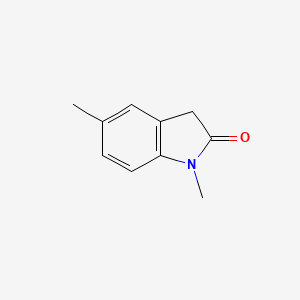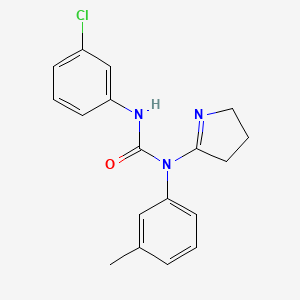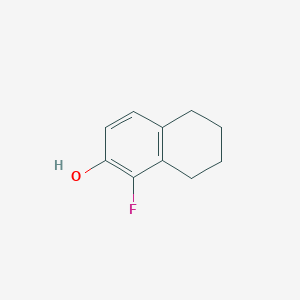![molecular formula C14H10BrN3O3 B2643024 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-31-9](/img/structure/B2643024.png)
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazin-1-yl)methyl]furan-2-carboxamide derivatives are part of a larger class of compounds known as phthalazines. Phthalazines are heterocyclic compounds that contain a benzene ring fused to a diazine ring . These compounds are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Molecular Structure Analysis
Phthalazines have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs . The specific molecular structure of “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide” is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving phthalazines are diverse and depend on the specific substituents present on the phthalazine ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Aplicaciones Científicas De Investigación
1. Antiprotozoal Agents
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide derivatives have shown significant potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized for this purpose. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
2. Synthesis of Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, with components like this compound, are promising sustainable alternatives to polyphthalamides. They can be applied as high-performance materials with significant commercial interest, particularly in the polymer industry. These compounds provide a renewable alternative to traditional phthalic acids used in polymers (Jiang et al., 2015).
3. Inhibitors of Microbial Quorum Sensing
Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones, derivatives of this compound, have been synthesized and investigated for their ability to interfere with microbial communication and biofilm formation by bacteria such as Staphylococcus epidermidis. These compounds show the potential for addressing bacterial resistance by targeting microbial communication mechanisms (Benneche et al., 2008).
4. DNA-Binding Affinity
Compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), structurally similar to this compound, have shown enhanced DNA-binding affinity and biological activity compared to other minor groove binding drugs. The improved interaction energy between the ligand and DNA, due to direct hydrogen bond interactions and isohelical fitting with the minor groove of DNA, underlies their potential in therapeutic applications (Laughton et al., 1995).
Mecanismo De Acción
The mechanism of action of phthalazine derivatives can vary widely depending on their specific structure and the biological target they interact with . Without specific information on “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide”, it’s difficult to provide a detailed analysis of its mechanism of action.
Propiedades
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCIRJOIOEVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)
![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)




![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)


![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
